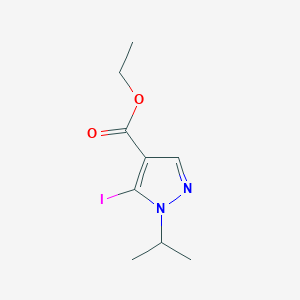

Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate

Beschreibung

Nomenclature and Structural Identification

This compound follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for heterocyclic compounds containing nitrogen atoms. The compound's name precisely describes its structural components: an ethyl ester group attached to a carboxylic acid functionality at the 4-position of the pyrazole ring, an iodine substituent at the 5-position, and an isopropyl group attached to the nitrogen atom at the 1-position.

The molecular structure can be represented through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System representation is O=C(C1=C(I)N(C(C)C)N=C1)OCC, while the canonical version reads CCOC(=O)C1C=NN(C(C)C)C=1I. The International Chemical Identifier string provides a more detailed structural description: InChI=1S/C9H13IN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3, with the corresponding key IVQVZFBFLOSVCT-UHFFFAOYSA-N.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1374258-93-1 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Molecular Formula | C9H13IN2O2 |

| Molecular Weight | 308.12 g/mol |

| Simplified Molecular Input Line Entry System | O=C(C1=C(I)N(C(C)C)N=C1)OCC |

| International Chemical Identifier Key | IVQVZFBFLOSVCT-UHFFFAOYSA-N |

The structural identification of this compound reveals a five-membered heterocyclic ring containing two nitrogen atoms at adjacent positions, characteristic of the pyrazole family. The presence of the iodine atom at the 5-position creates significant potential for further chemical modifications through halogen-metal exchange reactions or cross-coupling methodologies. The isopropyl substitution at the 1-nitrogen provides steric bulk that can influence the compound's reactivity patterns and conformational preferences.

Historical Context of Pyrazole-Based Compound Development

The development of pyrazole-based compounds traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This historical milestone marked the beginning of systematic research into this important class of heterocyclic compounds. The fundamental synthesis methodology was established when Knorr demonstrated the condensation of beta-diketones with hydrazine derivatives to produce substituted pyrazoles, creating the foundation for modern pyrazole chemistry.

Following Knorr's initial discoveries, Hans von Pechmann developed a classical synthetic approach in 1898, synthesizing pyrazole from acetylene and diazomethane. This method represented a significant advancement in the field and established alternative synthetic pathways for accessing pyrazole structures. The first natural occurrence of a pyrazole derivative was documented in 1959 when Japanese researchers Kosuge and Okeda isolated 1-pyrazolyl-alanine from watermelon seeds, demonstrating that these compounds could occur naturally rather than being purely synthetic constructs.

The evolution of pyrazole chemistry continued through the twentieth century with the development of increasingly sophisticated synthetic methodologies. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives emerged as a simple and rapid approach to obtain polysubstituted pyrazoles. Research efforts focused on improving regioselectivity and developing new synthetic routes that could access previously difficult-to-prepare substitution patterns.

The introduction of halogenated pyrazoles, particularly iodinated derivatives like this compound, represents a more recent development in the field. These compounds have gained importance due to their utility as synthetic intermediates in cross-coupling reactions and their potential for generating complex molecular architectures through palladium-catalyzed transformations. The systematic development of halogenated pyrazole carboxylates has provided synthetic chemists with versatile building blocks for constructing diverse molecular frameworks.

Significance in Heterocyclic Chemistry Research

This compound holds particular significance in heterocyclic chemistry research due to its unique combination of functional groups and structural features. The presence of the iodine atom at the 5-position makes this compound exceptionally valuable as a synthetic intermediate in transition metal-catalyzed coupling reactions. Iodine's excellent leaving group properties and its compatibility with various palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Heck reactions, position this compound as a versatile building block for constructing complex molecular architectures.

The pyrazole core structure itself represents one of the most important privileged scaffolds in medicinal chemistry and pharmaceutical research. Pyrazole derivatives have demonstrated remarkable versatility in biological applications, exhibiting activities ranging from anti-inflammatory and analgesic properties to antimicrobial and antitumor effects. The five-membered ring structure containing two adjacent nitrogen atoms provides multiple sites for hydrogen bonding interactions and offers favorable pharmacokinetic properties that make pyrazole-based compounds attractive drug candidates.

The carboxylate functionality at the 4-position of this compound introduces additional synthetic versatility through its potential for further derivatization. The ethyl ester group can undergo hydrolysis to generate the corresponding carboxylic acid, which can then participate in amide bond formation reactions to create pyrazole carboxamide derivatives. This transformation capability significantly expands the compound's utility in synthetic chemistry applications.

Research into pyrazole derivatives has revealed their importance in developing new synthetic methodologies and exploring novel reaction mechanisms. The unique electronic properties arising from the nitrogen atoms in the pyrazole ring create opportunities for studying regioselectivity patterns in electrophilic and nucleophilic substitution reactions. The isopropyl substitution at the 1-nitrogen introduces steric considerations that can influence reaction outcomes and provide insights into the relationship between molecular structure and reactivity.

The compound's role in advancing heterocyclic chemistry research extends to its contribution to understanding structure-activity relationships in pyrazole-based systems. The specific substitution pattern present in this compound provides researchers with opportunities to investigate how different substituents influence the electronic properties, reactivity patterns, and potential biological activities of pyrazole derivatives. This knowledge contributes to the rational design of new compounds with improved properties and enhanced performance in their intended applications.

Eigenschaften

IUPAC Name |

ethyl 5-iodo-1-propan-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQVZFBFLOSVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

The mechanism of action of pyrazole derivatives often involves interaction with enzymes or receptors in the body, leading to changes in cellular processes. For example, some pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can affect its pharmacokinetics .

The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .

Biologische Aktivität

Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Iodine Substitution : An iodine atom at the 5-position, which may enhance biological activity through increased lipophilicity and potential halogen bonding.

- Isopropyl Group : A branched alkyl group at the 1-position that may influence steric factors and receptor interactions.

- Carboxylate Functionality : The carboxylate group at the 4-position can participate in hydrogen bonding with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to modulate enzyme activity, potentially acting as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structure allows for binding to specific receptors, influencing signaling pathways related to inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated that pyrazole derivatives possess antibacterial and antifungal activities, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

- Antitumor Activity : Preliminary data suggest that this compound could have anticancer properties by affecting cell cycle regulation and apoptosis .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, with IC50 values suggesting potent activity against specific cancer types. This highlights its potential as a lead compound for drug development targeting cancer.

Case Study 2: Enzyme Modulation

In another study, the compound was evaluated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. Inhibition assays revealed that this compound effectively reduced enzyme activity, indicating its potential role in modulating nucleotide metabolism in cancer cells .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate has been investigated for its pharmaceutical properties. Its structure allows it to act as a precursor in the synthesis of various bioactive compounds. Research has shown that derivatives of pyrazole compounds can exhibit anti-inflammatory, analgesic, and anticancer activities.

Case Study: Anticancer Activity

A study demonstrated that certain pyrazole derivatives, including those synthesized from this compound, showed promising results against cancer cell lines. The mechanism involved the inhibition of specific enzymes that are crucial for cancer cell proliferation .

Agrochemical Applications

The compound is also explored for its potential use as an agrochemical agent. Pyrazole derivatives have been recognized for their fungicidal and herbicidal properties, making them valuable in agricultural practices.

Research indicates that compounds derived from this compound exhibit significant biological activity against various plant pathogens. This suggests its utility in developing new fungicides that can combat resistant strains of fungi .

Synthesis of Fine Chemicals

This compound serves as an important intermediate in the synthesis of fine chemicals. Its unique chemical structure allows for modifications that can lead to the development of novel materials with specific properties.

Synthesis Techniques

The synthesis process often involves halogenation and cyclization reactions. Recent advancements have focused on improving yields and purity through optimized reaction conditions, which are essential for industrial applications .

Material Science

In material science, this compound is being studied for its potential use in developing new polymers and composites. The incorporation of pyrazole units into polymer matrices can enhance thermal stability and mechanical properties.

Polymer Development

Research has indicated that polymers containing pyrazole moieties exhibit improved thermal resistance and mechanical strength, making them suitable for high-performance applications in aerospace and automotive industries .

Summary Table of Applications

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate with structurally related pyrazole derivatives, emphasizing substituent effects on physicochemical properties, reactivity, and hazards:

Key Comparative Insights:

Substituent Effects on Reactivity: Iodo vs. Azido/Cyano: The iodine atom in the target compound is less reactive than the azide group in Ethyl 5-azido-1H-pyrazole-4-carboxylate (which is prone to cycloaddition or decomposition ) but more polarizable than the cyano group in Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate. This polarizability may enhance halogen-bonding interactions in crystal packing . Ester vs. Carboxylic Acid: The ester group in the target compound offers stability under basic conditions compared to the carboxylic acid in 5-isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid, which may undergo decarboxylation at elevated temperatures .

The electron-withdrawing iodo substituent at the 5-position may reduce electron density at the pyrazole ring, affecting electrophilic substitution patterns compared to the electron-donating amino group .

Safety and Handling: Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate exhibits higher acute toxicity (H302) and irritation risks (H315/H319) compared to the amino and iodo analogs, highlighting the impact of cyano substituents on hazard profiles .

Crystallography and Structural Analysis :

- Tools like SHELX are critical for resolving the crystal structures of such derivatives, particularly to study halogen-bonding (iodo) or hydrogen-bonding (carboxylic acid) interactions .

Vorbereitungsmethoden

Pyrazole Core Formation

A common starting point is the condensation of diethyl 2-(ethoxymethylene)malonate with hydrazine monohydrochloride under reflux conditions, yielding a pyrazole intermediate with a free amino or hydrazino group at the 5-position. This step is typically carried out in ethanol or another polar solvent at elevated temperatures (~80°C) for several hours to ensure complete cyclization.

Regioselective Iodination

The iodination step is crucial for introducing the iodine atom at the 5-position of the pyrazole ring. This is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) as halogenating agents under controlled low-temperature conditions (0–5°C) in an inert atmosphere to minimize side reactions.

| Parameter | Details |

|---|---|

| Halogenating agent | Iodine monochloride (ICl) or NIS |

| Temperature | 0 to 5 °C |

| Solvent | Dimethylformamide (DMF) or dichloromethane |

| Atmosphere | Inert (nitrogen or argon) |

| Reaction time | 1–3 hours |

| Yield | 70–85% after purification |

This step yields ethyl 5-iodo-1H-pyrazole-4-carboxylate intermediates with high regioselectivity and purity.

N1-Isopropylation

The introduction of the isopropyl group at the N1 position is typically performed by alkylation of the pyrazole nitrogen using isopropyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is conducted in DMF at approximately 80°C.

| Parameter | Details |

|---|---|

| Alkylating agent | Isopropyl bromide |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80 °C |

| Reaction time | 6–12 hours |

| Yield | 60–90% after chromatographic purification |

This step selectively alkylates the pyrazole nitrogen without affecting the iodine substituent.

Esterification and Purification

The carboxylate group is maintained as an ethyl ester throughout the synthesis, formed either by esterification of the carboxylic acid intermediate or preserved from malonate precursors. Final purification is typically achieved by column chromatography using cyclohexane/ethyl acetate gradients, resulting in a product purity ≥98% confirmed by GC, NMR, and LC-MS analyses.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole formation | Diethyl 2-(ethoxymethylene)malonate + hydrazine hydrochloride in EtOH | 80 °C | 4–6 h | 75–85 | Cyclization step |

| Iodination | ICl or NIS in DMF, inert atmosphere | 0–5 °C | 1–3 h | 70–85 | Regioselective iodination |

| N1-Isopropylation | Isopropyl bromide, K₂CO₃ in DMF | 80 °C | 6–12 h | 60–90 | Alkylation of pyrazole nitrogen |

| Purification | Column chromatography (cyclohexane/ethyl acetate) | Ambient | - | - | Purity ≥98% |

Characterization and Structural Confirmation

-

- ^1H NMR (CDCl₃) shows characteristic signals for ethyl ester protons (quartet at δ ~4.33 ppm and triplet at δ ~1.25 ppm) and isopropyl methyl groups (doublet at δ ~1.37 ppm).

- ^13C NMR confirms the carbonyl carbon (~δ 160–170 ppm) and aromatic carbons of the pyrazole ring.

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak [M+H]^+ with <1 ppm error, consistent with the molecular formula C₉H₁₂IN₂O₂.X-ray Crystallography:

Bond lengths such as C–I (~2.09 Å) and bond angles within the pyrazole ring (N–C–N ~120°) are consistent with literature values for iodopyrazole derivatives, confirming the regioselective substitution pattern.

Research Findings and Optimization Notes

- The iodination step requires careful temperature control to prevent over-iodination or decomposition.

- Alkylation yields vary depending on the base and solvent purity; DMF and K₂CO₃ have shown optimal results.

- Purification by column chromatography is essential to remove side products and unreacted starting materials, with gradient elution improving separation efficiency.

- The overall yield of the multi-step synthesis ranges from 50% to 90%, depending on reaction scale and optimization.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate, and how can intermediates be characterized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters, followed by iodination. For example, ethyl 3-ethoxy-1H-pyrazole-4-carboxylate can be iodinated using iodine monochloride (ICl) or N-iodosuccinimide (NIS) to introduce the iodine substituent at position 5 . Key intermediates should be characterized using ¹H/¹³C NMR (to confirm regioselectivity) and FTIR (to verify ester and pyrazole ring functionalities). Mass spectrometry (ESI-MS) is critical for confirming molecular weight .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

- NMR : ¹H NMR can identify the isopropyl group (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.5 ppm for CH), while ¹³C NMR confirms the carboxylate (δ ~165–170 ppm) and iodine-induced deshielding of C5 .

- X-ray crystallography : Resolves regiochemistry and molecular geometry. Software like SHELXL refines atomic coordinates and thermal parameters .

- UV-Vis : Monitors π→π* transitions in the pyrazole ring (λmax ~250–300 nm) .

Q. What are the recommended protocols for safe handling and storage?

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid inhalation; use a P95 respirator if aerosolization occurs .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent hydrolysis of the ester group. Stability tests via TLC or HPLC every 6 months are advised .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects . To resolve this:

- Perform DFT calculations (e.g., Gaussian) to model solution-state conformers and compare with X-ray-derived geometries .

- Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering) .

- Validate hydrogen bonding patterns via Mercury CSD ’s graph-set analysis, which identifies motifs like R₂²(8) rings in crystals .

Q. What strategies optimize the regioselectivity of iodination in pyrazole derivatives?

Iodination at C5 is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., esters) at C4 direct electrophilic substitution to C5.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance iodine electrophilicity .

- Catalysts : Lewis acids like BF₃·Et₂O accelerate reaction rates and improve yields (monitored by HPLC purity assays ) .

Q. How can computational tools predict the compound’s reactivity in cross-coupling reactions?

- Molecular docking : Use AutoDock Vina to model Suzuki-Miyaura coupling with Pd catalysts. Focus on the C5-I bond’s accessibility .

- Hirshfeld surface analysis (via CrystalExplorer) identifies steric hindrance from the isopropyl group, which may limit coupling efficiency .

- Electrostatic potential maps (MEPs) from DFT highlight nucleophilic/electrophilic sites for reaction design .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Low solubility : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.

- Polymorphism : Screen crystallization conditions (temperature, solvent ratios) using high-throughput platforms.

- Twinned crystals : Apply SHELXD for structure solution and PLATON ’s TWINABS for data integration .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.